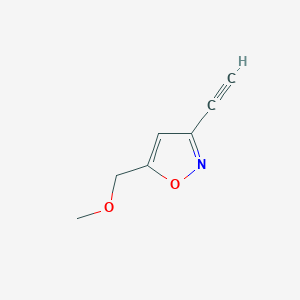

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-ethynyl-5-(methoxymethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-3-6-4-7(5-9-2)10-8-6/h1,4H,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJZYMFPGXZXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NO1)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethynyl 5 Methoxymethyl 1,2 Oxazole and Analogues

Established Synthetic Pathways to 1,2-Oxazole Scaffolds

The construction of the 1,2-oxazole (isoxazole) ring is a well-established field in heterocyclic chemistry. The primary approaches involve the formation of the critical N-O bond and the carbon framework through cycloaddition or cyclization strategies.

1,3-Dipolar Cycloaddition Approaches for 1,2-Oxazoles

One of the most powerful and versatile methods for synthesizing the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction. nih.govcore.ac.uk This approach typically involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene, to form a 3,5-disubstituted or 3,4,5-trisubstituted isoxazole (B147169), respectively. nih.govijrpc.com

Nitrile oxides are generally unstable and are therefore generated in situ from precursors like aldoximes, hydroximoyl halides, or nitroalkanes. researchgate.net The reaction of the in situ generated nitrile oxide with a terminal or internal alkyne provides a direct and often highly regioselective route to the isoxazole core. nih.govorganic-chemistry.org For instance, copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes offers a mild and convenient one-pot procedure for obtaining 3,5-disubstituted isoxazoles. organic-chemistry.org

| Nitrile Oxide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

| Aldoxime | Terminal Alkyne | Chloramine-T or NCS | 3,5-Disubstituted Isoxazole organic-chemistry.orgresearchgate.net |

| Hydroximoyl Halide | Internal Alkyne | Base (e.g., Et₃N) | 3,4,5-Trisubstituted Isoxazole |

| Primary Nitroalkane | Alkene | Dehydrating Agent (e.g., PhNCO) | Isoxazoline (B3343090) (then oxidized to Isoxazole) core.ac.uk |

| Aryl Aldehyde | Terminal Alkyne | Hydroxylamine (B1172632), NCS, Base | 3,5-Disubstituted Isoxazole core.ac.uk |

This methodology's primary advantage is its convergence and ability to introduce a wide variety of substituents onto the final isoxazole ring by selecting appropriately functionalized starting materials.

Cyclization Reactions from Three-Carbon Atom Components with Hydroxylamine

A classical and widely used approach to the 1,2-oxazole skeleton involves the condensation and subsequent cyclization of a three-carbon building block with hydroxylamine or its salts. nih.gov This method is particularly effective for synthesizing a range of substituted isoxazoles. The three-carbon component is typically a 1,3-dicarbonyl compound or an equivalent electrophilic variant such as an α,β-unsaturated ketone or an enamino ketone. core.ac.uk

The reaction proceeds via the initial formation of an oxime intermediate through the nucleophilic attack of hydroxylamine on one of the carbonyl groups. mdpi.com This is followed by an intramolecular cyclization and dehydration to furnish the stable aromatic isoxazole ring. The regioselectivity of the final product often depends on the differentiation of the two electrophilic centers in the three-carbon component and the reaction conditions employed. nih.govnih.gov

| Three-Carbon Component | Reagent | Conditions | Common Product Pattern |

| 1,3-Diketone | Hydroxylamine Hydrochloride | Basic or Acidic | Mixture of regioisomers or single isomer nih.gov |

| α,β-Unsaturated Ketone | Hydroxylamine Hydrochloride | Basic | 3,5-Disubstituted Isoxazoline (oxidized to isoxazole) |

| β-Enamino Ketoester | Hydroxylamine Hydrochloride | Mild, often catalyzed | Regioisomeric Substituted Isoxazoles nih.gov |

| Propargylic Alcohol | N-Protected Hydroxylamine | p-TSA catalyst, then TBAF | 3,5-Disubstituted Isoxazole nih.gov |

Van Leusen Oxazole (B20620) Synthesis and its Adaptations for Substituted Oxazoles

The Van Leusen oxazole synthesis is a prominent method for constructing the 1,3-oxazole ring system, which is isomeric to the 1,2-oxazole (isoxazole) scaffold. mdpi.comnih.gov While it does not directly produce 1,2-oxazoles, its principles are important in the broader context of azole synthesis. The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org

The mechanism is initiated by the deprotonation of the acidic methylene (B1212753) group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. organic-chemistry.org The resulting adduct undergoes an intramolecular cyclization to form a 5-hydroxy-oxazoline intermediate. Subsequent base-promoted elimination of the tosyl group and water leads to the formation of the aromatic 5-substituted oxazole ring. mdpi.comwikipedia.org Adaptations of this reaction, such as using different bases or ionic liquids, have been developed to synthesize 4,5-disubstituted oxazoles. organic-chemistry.org

| Reactant 1 | Reactant 2 | Key Reagent/Conditions | Product |

| Aldehyde | TosMIC | Base (e.g., K₂CO₃), Methanol | 5-Substituted Oxazole mdpi.comnih.gov |

| Aldehyde | TosMIC / Aliphatic Halide | Base, Ionic Liquid | 4,5-Disubstituted Oxazole organic-chemistry.org |

| Aldehyde / Amine | TosMIC | Base | Imidazole (Van Leusen Three-Component Reaction) organic-chemistry.org |

Strategies for Regioselective Introduction of Ethynyl (B1212043) and Methoxymethyl Functionalities

To synthesize the target compound, 3-ethynyl-5-(methoxymethyl)-1,2-oxazole, specific functionalities must be installed at the C3 and C5 positions of the isoxazole ring. This is typically achieved by either incorporating the desired groups into the starting materials before ring formation or by post-synthetic modification of a pre-formed isoxazole scaffold. Cross-coupling reactions are particularly powerful for the latter approach.

Sonogashira Coupling Reactions with Silyl-Protected Alkynes

The Sonogashira reaction is a highly effective cross-coupling method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. wikipedia.org It is the premier method for introducing an ethynyl group onto an aromatic or heteroaromatic ring, such as an isoxazole. The reaction employs a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide (or triflate). wikipedia.orgbenthamdirect.com

To install an ethynyl group at the C3 position of the isoxazole ring, a 3-halo-5-(methoxymethyl)-1,2-oxazole precursor is required. This precursor is then reacted with a terminal alkyne. To avoid self-coupling of the terminal alkyne, it is common practice to use a silyl-protected alkyne, such as trimethylsilylacetylene. The silyl (B83357) protecting group can be easily removed under mild conditions after the coupling reaction is complete. The steric and electronic effects of substituents at other positions on the isoxazole ring can influence the efficiency of the coupling reaction. nih.gov

| Isoxazole Substrate | Alkyne Partner | Catalyst System | Base / Solvent | Yield |

| 3,5-Disubstituted-4-iodoisoxazole | Terminal Alkyne | Pd(acac)₂ / PPh₃ | Et₃N / Toluene | High (up to 98%) nih.gov |

| 3-Substituted-4-iodoisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Good (80%) nih.gov |

| Trifloyl Oxazole | Alkynylmetal Species | Pd(0) catalyst | Varies | Not specified researchgate.net |

Selective Halogenation and Subsequent Cross-Coupling Methods

The successful implementation of cross-coupling strategies, such as the Sonogashira reaction, hinges on the availability of regioselectively halogenated isoxazole precursors. researchgate.net The different positions on the oxazole ring (C2, C4, C5) exhibit distinct reactivity, which can be exploited for selective functionalization. thieme-connect.com

Selective halogenation can be achieved through several methods. Electrophilic halogenation using reagents like N-halosuccinimides (NCS, NBS, NIS), iodine monochloride (ICl), or bromine (Br₂) can provide 4-haloisoxazoles from 3,5-disubstituted isoxazoles under mild conditions. acs.orgnih.gov Alternatively, a deprotonation-halogenation sequence offers another route. The acidity of the protons on the isoxazole ring varies, allowing for sequential metalation and quenching with a halogen source to install a halide at a specific position. thieme-connect.com Once the halogen is installed at the desired position (e.g., C3), it serves as a synthetic handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Negishi, and Sonogashira, to introduce the required ethynyl substituent. benthamdirect.comresearchgate.netthieme-connect.com

| Heterocycle | Halogenating Agent | Conditions | Selectivity |

| 2-Alkyn-1-one O-methyl oximes | ICl, I₂, Br₂ | Mild, Electrophilic Cyclization | 4-Halo-3,5-disubstituted isoxazoles acs.org |

| Unsubstituted Oxazole | Sequential Deprotonation (e.g., LDA, n-BuLi) then Halogen Source | Low Temperature | Specific C2 and C5 halogenation based on pKa thieme-connect.com |

| 2-Arylbenzo[d]oxazole | N-halosuccinimide | Ru or Rh catalyst | C7 or ortho-position on aryl ring rsc.org |

| Pyrazolo[1,5-a]pyrimidines | KX / PIDA | Aqueous, Room Temperature | C3-Halogenation nih.gov |

Introduction of Methoxymethyl Groups via Precursor Modification

The introduction of the methoxymethyl group at the 5-position of the 1,2-oxazole ring is a critical step that is typically achieved through the use of a precursor already containing this functionality. One common strategy involves the reaction of a β-alkoxy-α,β-unsaturated ketone with hydroxylamine. In the context of this compound, a plausible precursor is 4-methoxy-1,1-dimethoxybut-3-en-2-one.

The synthesis of this precursor can be initiated from commercially available materials. For instance, methoxyacetone (B41198) can be formylated to yield an intermediate that is subsequently methylated to produce the desired methoxy-substituted enone. This precursor then undergoes cyclization with hydroxylamine hydrochloride in the presence of a base to form 5-(methoxymethyl)-1,2-oxazole. This foundational structure can then be further functionalized at the 3-position.

Another approach involves the use of methoxyacetylene (B14055853) or its synthetic equivalents in cycloaddition reactions. However, controlling the regioselectivity to favor the 5-methoxymethyl isomer is a key challenge that needs to be addressed through careful selection of reaction conditions and substrates.

Optimization of Synthetic Protocols for this compound

The development of efficient and optimized synthetic protocols is crucial for the practical synthesis of this compound, addressing challenges such as scalability, ring sensitivity, and the management of side reactions.

Development of Efficient and Scalable Syntheses

For the synthesis of this compound, this would involve the reaction of a suitable terminal alkyne with a nitrile oxide precursor derived from an aldehyde bearing the methoxymethyl group. To introduce the ethynyl group at a later stage, a common strategy is to first synthesize a 3-halo-5-(methoxymethyl)-1,2-oxazole intermediate. This intermediate can then undergo a palladium-catalyzed Sonogashira cross-coupling reaction with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. rsc.org

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Halogenation | N-Halosuccinimide (NBS, NCS) | Introduction of a halogen at the 3-position of the isoxazole ring for subsequent cross-coupling. |

| 2 | Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Formation of the carbon-carbon bond between the isoxazole ring and the ethynyl group. rsc.org |

| 3 | Deprotection | Base (e.g., K2CO3) or fluoride (B91410) source (e.g., TBAF) | Removal of the silyl protecting group from the alkyne to yield the terminal ethynyl group. |

Addressing Oxazole Ring Sensitivity and Side Reaction Management

The 1,2-oxazole ring can be sensitive to certain reaction conditions, particularly strong acids or bases, which can lead to ring-opening or rearrangement. nih.gov The ethynyl group is also susceptible to side reactions, such as dimerization (Glaser coupling) under certain conditions, especially in the presence of copper catalysts and oxygen. vander-lingen.nlwashington.edu

To mitigate these issues, the following strategies are often employed:

Mild Reaction Conditions: Utilizing mild bases (e.g., organic amines) and carrying out reactions at or below room temperature can help preserve the integrity of the isoxazole ring.

Copper-Free Sonogashira Coupling: To avoid the homocoupling of the terminal alkyne, copper-free Sonogashira protocols have been developed. These methods often employ specialized palladium catalysts and ligands that can facilitate the cross-coupling without the need for a copper co-catalyst. vander-lingen.nlresearchgate.netrsc.org

Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxygen-mediated side reactions, particularly the Glaser coupling of the terminal alkyne. washington.edu

Protecting Groups: The use of a protecting group on the terminal alkyne, such as a trimethylsilyl (B98337) (TMS) group, prevents side reactions during the coupling step. The protecting group is then removed in a subsequent step under mild conditions.

Careful monitoring of reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to identify the formation of side products and optimize reaction times to maximize the yield of the desired product.

Green Chemistry Approaches in Isoxazole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of isoxazoles. rsc.orglucp.net These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound and its analogues include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives such as water, ethanol, or bio-derived solvents like dimethyl isosorbide (B1672297) can significantly reduce the environmental impact of the synthesis. nanochemres.orglucp.netdigitellinc.comacs.org Aqueous media have been successfully employed for the synthesis of isoxazole derivatives.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. tandfonline.commdpi.comrsc.org This technique has been successfully applied to the synthesis of 3,5-disubstituted isoxazoles. tandfonline.com

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can enhance reaction rates and yields in the synthesis of isoxazoles. nanochemres.orgresearchgate.net

Catalyst Recycling: The use of heterogeneous or supported catalysts, such as palladium on charcoal or immobilized on polymers, allows for easy recovery and reuse of the catalyst, reducing waste and cost. tandfonline.commdpi.comresearchgate.net

| Green Chemistry Approach | Benefit | Relevance to Synthesis |

| Greener Solvents | Reduced environmental impact, improved safety. | Sonogashira and other coupling reactions can be performed in water or bio-based solvents. nanochemres.orgdigitellinc.comacs.org |

| Microwave/Ultrasound | Faster reaction times, higher yields, energy efficiency. | Applicable to both the isoxazole ring formation and subsequent cross-coupling steps. tandfonline.comnanochemres.orgmdpi.comresearchgate.net |

| Recyclable Catalysts | Reduced metal waste, lower cost. | Heterogeneous palladium catalysts can be used for the Sonogashira coupling and recovered. tandfonline.commdpi.comresearchgate.net |

Advanced Synthetic Techniques for Complex Oxazole Architectures

For the construction of more complex molecules containing the this compound scaffold, advanced synthetic techniques such as transition metal-catalyzed oxidative cyclization are employed.

Palladium-Catalyzed and Copper-Mediated Oxidative Cyclization

Palladium-catalyzed and copper-mediated oxidative cyclization reactions provide powerful tools for the construction of isoxazole rings from acyclic precursors. These methods often proceed through a cascade of reactions, forming multiple bonds in a single operation.

While direct synthesis of this compound via these methods might be challenging due to the reactivity of the ethynyl group, they are highly valuable for the synthesis of related isoxazole architectures. For instance, a palladium-catalyzed cascade cyclization-alkenylation of 2-alkyn-1-one O-methyl oximes has been developed for the synthesis of trisubstituted isoxazoles. vander-lingen.nl

Copper-catalyzed methods are also prevalent. A one-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes proceeds through the in situ generation of a nitrile oxide followed by a regioselective cycloaddition. tandfonline.comresearchgate.netnanochemres.org This method is particularly relevant as it directly couples an alkyne, which could be a precursor to the ethynyl group, at the 3-position.

Furthermore, copper-catalyzed synthesis of isoxazoles from nitroalkanes and alkynes has been reported, offering an alternative route to the isoxazole core. researchgate.net These advanced techniques often provide access to complex isoxazole derivatives that may not be readily available through more traditional synthetic routes.

Synthetic Routes from Amino Acids to Oxazole Derivatives

The synthesis of oxazole derivatives from amino acids represents a versatile and significant strategy in organic chemistry, providing a pathway to a wide array of functionalized heterocyclic compounds. This approach leverages the inherent chirality and structural diversity of readily available amino acid starting materials. The general methodology involves the transformation of an α-amino acid into an α-acylamino ketone or aldehyde, which then undergoes cyclodehydration to form the oxazole ring. This transformation is commonly achieved through methods like the Robinson-Gabriel synthesis and its modifications. wikipedia.org

A prevalent method begins with N-acylated amino acids. These can be converted to the key α-acylamino ketone intermediates, which are then cyclized. A classic approach is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone using a dehydrating agent. wikipedia.orgpharmaguideline.com Various reagents can be employed to facilitate this cyclodehydration, including sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. pharmaguideline.com

One notable extension of this methodology allows for the synthesis of substituted oxazoles from amino acid derivatives through the side-chain oxidation of β-keto amides followed by cyclodehydration. wikipedia.org Another practical approach reports a general sequence for synthesizing 2,4-disubstituted oxazoles from α-amino acids. nih.gov This method utilizes the reagent combination of triphenylphosphine (B44618) and hexachloroethane (B51795) for the efficient cyclodehydration of the intermediate α-acylamino aldehydes. nih.govfigshare.com

Furthermore, N-protected amino acids can be converted into chiral α-amino aldehydes in a one-pot reaction. researchgate.net These aldehydes serve as crucial precursors for the synthesis of oxazole derivatives. The choice of protecting group and the specific synthetic route allow for the preparation of a diverse range of oxazole-containing molecules.

The following table summarizes various conditions for the synthesis of oxazoles from amino acid derivatives:

Table 1: Synthesis of Oxazole Derivatives from Amino Acid Precursors

| Starting Material | Intermediate | Cyclodehydration Reagent | Product Type | Reference |

|---|---|---|---|---|

| α-Amino Acids | α-Acylamino Aldehydes | Triphenylphosphine/Hexachloroethane | 2,4-Disubstituted Oxazoles | nih.govfigshare.com |

| Aspartic acid β-esters | 2-Acylamino-ketone | Phosphorus oxychloride or Sulfuric acid | Substituted Oxazoles | wikipedia.org |

| N-Protected Amino Acids | Chiral α-Amino Aldehydes | Not specified | Chiral Oxazole Derivatives | researchgate.net |

| α-Acylamino Ketone | Not applicable | Trifluoroacetic Anhydride | Substituted Oxazoles | idexlab.com |

The versatility of these methods allows for the introduction of a wide range of substituents onto the oxazole ring, depending on the structure of the initial amino acid and the acylating agent used. This adaptability is crucial for the development of new chemical entities with potential applications in various fields of chemical research.

An article on the chemical compound “this compound” cannot be generated. A thorough search for scientific literature detailing the reactivity and derivatization chemistry of this specific compound did not yield sufficient information to address the user's detailed outline.

The available search results pertain to the broader class of ethynyl oxazoles or general oxazole reactivity, without providing specific data on the 3-ethynyl-5-(methoxymethyl) isomer. Consequently, it is not possible to provide scientifically accurate and source-based information for the following requested sections:

Reactivity and Derivatization Chemistry of 3 Ethynyl 5 Methoxymethyl 1,2 Oxazole

Reactivity Profile of the 1,2-Oxazole Ring System:While general reactivity profiles for the 1,2-oxazole ring exist, no specific information was found on how the presence and positions of the ethynyl (B1212043) and methoxymethyl substituents on this compound influence the ring's chemical behavior.

Without dedicated research on 3-Ethynyl-5-(methoxymethyl)-1,2-oxazole, any attempt to create the requested content, including the mandatory data tables and detailed research findings, would be speculative and would not meet the required standards of scientific accuracy.

Electrophilic and Nucleophilic Substitution Patterns

The reactivity of the isoxazole (B147169) ring in this compound towards substitution reactions is a critical aspect of its chemistry, though direct studies on this specific molecule are not extensively documented. However, by examining the general reactivity of isoxazoles, a predictive understanding can be established.

Electrophilic Substitution:

The isoxazole ring is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature. The nitrogen atom in the ring deactivates the system towards attack by electrophiles. When such reactions do occur, the position of substitution is highly influenced by the existing substituents. For this compound, the only available position for substitution on the isoxazole ring is C4.

Research on the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes to form highly substituted isoxazoles indicates that the C4 position is susceptible to attack by electrophiles, such as iodine monochloride (ICl), leading to the formation of 4-iodoisoxazoles. nih.govnih.gov This suggests that electrophilic substitution at the C4 position of this compound is a plausible pathway for derivatization.

The ethynyl group itself is a primary site for electrophilic addition reactions. For instance, halogenation would be expected to proceed via addition across the triple bond.

| Reaction Type | Reagent/Conditions | Expected Product |

| Halogenation (C4) | ICl | 4-Iodo-3-ethynyl-5-(methoxymethyl)-1,2-oxazole |

| Halogenation (alkyne) | Br₂ | 3-(1,2-Dibromoethenyl)-5-(methoxymethyl)-1,2-oxazole |

| Nitration | HNO₃/H₂SO₄ | Reaction at the C4 position is unlikely due to ring deactivation. |

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the isoxazole ring is also challenging and typically requires the presence of a good leaving group. In the case of this compound, there are no inherent leaving groups on the ring. Therefore, direct nucleophilic substitution on the isoxazole core is not a facile process.

However, the ethynyl group can participate in nucleophilic addition reactions, particularly when activated by a catalyst. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, where the terminal alkyne reacts with an azide to form a 1,2,3-triazole. This highlights the utility of the ethynyl group for derivatization through nucleophilic pathways. chemrxiv.org

Intramolecular nucleophilic substitution has also been observed in the synthesis of fused isoxazoles, where a nucleophilic group displaces a leaving group on an adjacent ring. mdpi.combeilstein-journals.org This type of reactivity, however, is not directly applicable to the substitution patterns of the parent this compound ring itself but demonstrates the potential for nucleophilic attack in tailored isoxazole systems.

| Reaction Type | Reagent/Conditions | Expected Product |

| Azide-Alkyne Cycloaddition | R-N₃, Cu(I) catalyst | 1-(5-(methoxymethyl)-1,2-oxazol-3-yl)-4-R-1H-1,2,3-triazole |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) cocatalyst | 3-(Arylethynyl)-5-(methoxymethyl)-1,2-oxazole |

Stability and Tautomerism Considerations

The stability of this compound is influenced by the inherent stability of the isoxazole ring and the reactivity of the ethynyl substituent. Isoxazoles are generally stable aromatic compounds. However, the presence of the ethynyl group can introduce some instability, particularly under certain conditions. For instance, ethynyl oxazoles can be sensitive to acidic conditions. chemrxiv.org

Tautomerism:

Tautomerism is a form of isomerism that involves the migration of a proton. For this compound, the potential for tautomerism is low. The isoxazole ring itself does not typically exhibit significant tautomerism unless there are specific substituents that can participate in proton transfer, such as a hydroxyl or amino group.

Studies on the tautomerism of isoxazolone derivatives, which contain a carbonyl group adjacent to the ring, have shown the existence of different tautomeric forms (CH, NH, and OH tautomers). nih.gov However, this compound lacks such a functional group, making significant tautomerism unlikely. The methoxymethyl group is stable and does not participate in proton transfer under normal conditions.

The stability of different tautomers is influenced by the solvent environment. scispace.com Theoretical studies on similar heterocyclic systems have shown that the relative energies of tautomers can change with solvent polarity. beilstein-journals.org For this compound, the single stable aromatic form is expected to be overwhelmingly dominant in various media.

Factors Affecting Stability:

pH: As with many heterocyclic compounds, extreme pH conditions can lead to ring opening or degradation. The isoxazole ring can be susceptible to cleavage under strongly basic or acidic conditions.

Temperature: While generally stable, prolonged exposure to high temperatures could lead to decomposition, potentially involving the reactive ethynyl group.

Light: Some complex organic molecules can be sensitive to UV light, which could potentially induce polymerization or other reactions involving the alkyne functionality.

Pre Clinical Biological Activity and Pharmacological Investigations of 3 Ethynyl 5 Methoxymethyl 1,2 Oxazole Derivatives

Broad-Spectrum Pre-clinical Biological Activities Associated with Oxazole (B20620) Compounds

The isoxazole (B147169) ring is a key pharmacophore found in several clinically approved drugs and numerous investigational molecules. nih.govresearchgate.net Its unique chemical properties allow for diverse substitutions, leading to a wide array of biological activities demonstrated in pre-clinical studies.

Isoxazole derivatives have shown considerable promise as anticancer agents in a variety of pre-clinical models. espublisher.comresearchgate.net Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines and suppress tumor growth in animal models. nih.govnih.gov For instance, certain 3,5-disubstituted isoxazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against human tumor cell lines such as MCF-7 (breast), SW-982 (synovial sarcoma), and HeLa (cervical). researchgate.net

In one study, a series of novel isoxazole-amide analogues were synthesized and tested against Hep3B (liver), HeLa, and MCF-7 cancer cell lines. nih.govresearchgate.net Compounds 2d and 2e from this series were particularly effective against Hep3B cells, with IC₅₀ values of approximately 23 μg/ml. nih.govresearchgate.net Furthermore, these compounds were found to reduce the secretion of alpha-fetoprotein in Hep3B cells and induce a delay in the G2/M phase of the cell cycle, an effect comparable to the standard drug doxorubicin. nih.gov

Another investigation focused on tyrosol derivatives bearing 3,5-disubstituted isoxazoles, which displayed significant anti-proliferative activity against K562 leukemia cells. nih.gov Specifically, compounds 3a , 3d , and 3e showed potent activity with IC₅₀ values of 18, 16, and 18 µg/mL, respectively. nih.gov These findings highlight the potential of the isoxazole scaffold in developing novel antineoplastic agents. nih.gov Additionally, some indolyl-isoxazoles have been evaluated for their ability to inhibit secretory phospholipase A2, a factor implicated in inflammation and cancer. nih.govnih.gov

| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 2d | Hep3B (Liver) | ~23 µg/ml | nih.govresearchgate.net |

| Compound 2e | Hep3B (Liver) | ~23 µg/ml | nih.govresearchgate.net |

| Compound 2d | HeLa (Cervical) | 15.48 µg/ml | nih.govresearchgate.net |

| Compound 3d | K562 (Leukemia) | 16 µg/mL | nih.gov |

| Compound 1d | MDA-MB 231 (Breast) | 46.3 µg/mL | impactfactor.org |

The isoxazole moiety is a constituent of several established antimicrobial drugs, including sulfamethoxazole (B1682508) and cloxacillin. nih.gov Consequently, novel isoxazole derivatives are frequently screened for their antimicrobial potential. researchgate.netscholarsresearchlibrary.com Studies have shown that these compounds can be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. scholarsresearchlibrary.comscientifictemper.com

In one study, newly synthesized isoxazole derivatives were evaluated for their antimicrobial activity using the tube dilution method. scholarsresearchlibrary.com The compounds were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and the fungal strains Candida albicans and Aspergillus niger. scholarsresearchlibrary.com Certain compounds in the series were identified as the most active antibacterial and antifungal agents. scholarsresearchlibrary.com Another study found that para-substituted 3,5-diaryl isoxazoles exhibited good activity against both Gram-negative (E. coli, Pseudomonas aeruginosa) and Gram-positive (B. subtilis, Bacillus licheniformis) bacteria, as well as several fungi. researchgate.netresearchgate.net

Beyond antibacterial and antifungal properties, isoxazole derivatives have also been investigated for their antiviral activities. researchgate.netnih.gov A series of novel isoxazole-amide derivatives containing an acylhydrazone moiety were synthesized and evaluated for their ability to combat tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV) in vivo. nih.govdocumentsdelivered.com Some of the tested compounds demonstrated superior antiviral effects compared to the commercial agent Ningnanmycin. nih.gov Specifically, compound 7t showed excellent curative, protective, and inactivation activities against both TMV and CMV. nih.gov

| Derivative Class | Target Organisms | Observed Activity | Reference |

|---|---|---|---|

| 3,5-diaryl isoxazoles | Gram-positive & Gram-negative bacteria, Fungi | Good activity | researchgate.netresearchgate.net |

| Chalcone-derived isoxazoles | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Active | scholarsresearchlibrary.comscientifictemper.com |

| Isoxazole-amide acylhydrazones | Tobacco Mosaic Virus (TMV), Cucumber Mosaic Virus (CMV) | Potent antiviral activity | nih.govdocumentsdelivered.com |

The isoxazole ring is present in the selective COX-2 inhibitor valdecoxib, highlighting the potential of this scaffold in the development of anti-inflammatory agents. nih.goveijst.org.uk Pre-clinical research has explored numerous isoxazole derivatives for their anti-inflammatory and analgesic properties. researchgate.netnih.govnih.gov These studies often employ in vivo models such as the carrageenan-induced rat paw edema test to assess anti-inflammatory efficacy. eijst.org.ukscholarsresearchlibrary.com

In one such study, a series of synthesized isoxazole derivatives demonstrated significant anti-inflammatory activity, with compounds TPI-7 and TPI-13 being the most potent. scholarsresearchlibrary.com The activity of these compounds was attributed to the presence of a methoxy (B1213986) group at the para position. scholarsresearchlibrary.com Another study synthesized indolyl-isoxazoles and found that they exhibited good anti-inflammatory activity, with edema reduction ranging from 36.6% to 73.7%. nih.gov

Furthermore, some isoxazole derivatives have been investigated for their analgesic effects. nih.gov A series of pyrazolyl isoxazolines and isoxazoles were synthesized and evaluated for antinociceptive activity, displaying efficacy comparable to standard drugs like pentazocine (B1679294) and aspirin. nih.gov These findings underscore the potential of isoxazole-based compounds as leads for new anti-inflammatory and analgesic drugs.

The diverse biological effects of isoxazole derivatives can be attributed to their interaction with various enzymes and receptors. nih.govnih.govnih.govresearchgate.netnih.gov The structural versatility of the isoxazole core allows for the design of specific inhibitors or modulators for key biological targets.

COX-2: As mentioned, the isoxazole scaffold is a known inhibitor of cyclooxygenase-2 (COX-2), an enzyme crucial to the inflammatory pathway. nih.govnih.gov A series of 3,5-disubstituted isoxazoles were screened for their anti-inflammatory activity via COX inhibition, with one compound, 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole , showing significant inhibitory activity toward COX-2. nih.gov

HDAC6: Histone deacetylase 6 (HDAC6) is a target for cancer therapy. researchgate.netnih.govfigshare.com Researchers have developed HDAC6 inhibitors based on a novel 3-hydroxy-isoxazole zinc-binding group. researchgate.netnih.govfigshare.com In vitro tests showed that these compounds could inhibit HDAC6 with good potency, with the most effective candidate achieving an IC₅₀ of 700 nM. researchgate.netnih.govfigshare.com

GPR40: G protein-coupled receptor 40 (GPR40) is a target for type 2 diabetes treatment. A series of analogues containing a 3,5-dimethylisoxazole (B1293586) core were discovered to be potent GPR40 agonists. nih.gov The lead compound, 11k , had an EC₅₀ value of 15.9 nM and demonstrated glucose-lowering effects in mouse models. nih.gov

PI3K: The phosphatidylinositol 3-kinase (PI3K) pathway is often dysregulated in cancer. While direct mentions for 3-ethynyl-5-(methoxymethyl)-1,2-oxazole are limited, the broader class of isoxazoles has been explored for PI3K inhibition as part of anticancer drug discovery programs.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. nih.govnih.govmdpi.com For 3,5-disubstituted isoxazole analogues, these studies help to optimize potency and selectivity for various therapeutic targets. researchgate.net

Systematic modification of substituents at the C3 and C5 positions of the isoxazole ring has been shown to have a profound impact on the biological profile of the resulting compounds.

In the context of anticancer activity , studies on 3,5-diaryl isoxazoles revealed that the nature and position of substituents on the phenyl rings are critical. researchgate.net For instance, against certain cancer cell lines, phenyl rings at the C3 position bearing electron-donating groups (like methoxy or methyl) in the para-position, combined with a 2,4,5-trimethoxy substituted phenyl ring at the C5 position, resulted in better inhibitory activity. researchgate.net Conversely, another study found that a biphenyl (B1667301) group at the 3rd position and a di-chlorophenyl group at the 5th position conferred moderate activity against the MDA-MB 231 breast cancer cell line. impactfactor.org

For antimicrobial activity , the presence of electron-withdrawing or electron-donating groups can significantly alter efficacy. In one study of isoxazoline (B3343090) derivatives, a compound substituted with an activating methoxy group showed better results against bacterial strains, whereas a derivative with a deactivating chlorine group was more effective against fungal strains. researchgate.net

Regarding anti-inflammatory activity , the presence of a methoxy group at the para position of a phenyl substituent was found to be crucial for the potent activity of certain isoxazole derivatives. scholarsresearchlibrary.com Similarly, for COX-2 inhibition, compounds with chloro or bromo substitutions on a phenyl ring attached to the isoxazole core exhibited significant anti-inflammatory effects and greater selectivity for the COX-2 enzyme. nih.gov

Identification of Critical Structural Motifs for Target Interaction

To determine the critical structural motifs of this compound derivatives for biological target interaction, structure-activity relationship (SAR) studies would be necessary. Such studies would involve the synthesis of a series of analogs and the evaluation of their biological activity.

Key structural features of the parent molecule that would warrant investigation in SAR studies include:

The 1,2-oxazole core: The integrity and orientation of this heterocyclic ring are likely fundamental to its pharmacological profile.

The 3-ethynyl group: This reactive group could be crucial for covalent interactions with a biological target or could be involved in specific non-covalent interactions within a binding pocket. Modifications, such as reduction to an ethyl or vinyl group, or replacement with other small, rigid substituents, would elucidate its role.

The 5-methoxymethyl substituent: The size, polarity, and hydrogen bonding capacity of this group would influence solubility, metabolic stability, and receptor binding. Analogs with varying alkyl ethers (e.g., ethoxymethyl, propoxymethyl) or other functional groups at this position would provide insight into its importance.

A hypothetical data table from such a study might look like this:

| Compound ID | R1 (at position 3) | R2 (at position 5) | Biological Activity (e.g., IC50 in µM) |

| Target Compound | -C≡CH | -CH2OCH3 | Data Not Available |

| Analog 1 | -CH=CH2 | -CH2OCH3 | Data Not Available |

| Analog 2 | -C≡CH | -CH2OH | Data Not Available |

| Analog 3 | -CN | -CH2OCH3 | Data Not Available |

This table is for illustrative purposes only. The data is not real.

Mechanistic Investigations of Pre-clinical Biological Action

The investigation into the mechanism of action of this compound would follow the identification of a significant biological effect.

Molecular Target Identification and Validation (in vitro and cellular assays)

Once a biological activity is established, the next step would be to identify the specific molecular target(s). A variety of in vitro and cellular assays could be employed for this purpose:

Target-based screening: If there is a hypothesized target based on structural similarity to known active compounds, direct binding or enzymatic assays would be performed.

Phenotypic screening and target deconvolution: If the compound is discovered through phenotypic screening, techniques such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., CRISPR/Cas9 screening) would be used to identify the binding protein(s).

Validation of the identified target would involve:

In vitro confirmation: Demonstrating a direct interaction between the compound and the purified target protein (e.g., through surface plasmon resonance or isothermal titration calorimetry).

Cellular confirmation: Showing that the compound's effect in cells is dependent on the presence and activity of the target. This could be achieved through knockdown (siRNA) or knockout (CRISPR) of the target gene, or through the use of resistant mutant cell lines.

Enzyme Interaction Profiling and Pathway Analysis (Pre-clinical)

Following target identification, particularly if the target is an enzyme, a detailed interaction profile would be generated. This would involve:

Enzyme kinetics: Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).

Selectivity profiling: Screening the compound against a panel of related enzymes to assess its specificity. High selectivity is often a desirable trait for a drug candidate to minimize off-target effects.

Pathway analysis would then be conducted to understand the broader biological consequences of modulating the identified target. This could involve:

Transcriptomics (RNA-seq) and Proteomics: Analyzing changes in gene and protein expression in cells treated with the compound to identify affected cellular pathways.

Metabolomics: Studying alterations in cellular metabolite levels to understand the metabolic consequences of target engagement.

Phosphoproteomics: If the target is a kinase or phosphatase, this technique can map the downstream signaling pathways affected by the compound.

A hypothetical data table for enzyme interaction profiling might be:

| Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |

| Target Enzyme A | Data Not Available | Data Not Available | Data Not Available |

| Related Enzyme B | Data Not Available | Data Not Available | Data Not Available |

| Related Enzyme C | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. The data is not real.

Computational and Spectroscopic Characterization Studies of 3 Ethynyl 5 Methoxymethyl 1,2 Oxazole

Advanced Spectroscopic Analysis for Structural Elucidation and Conformation

Spectroscopic methods are indispensable for confirming the chemical structure and exploring the conformational landscape of synthesized molecules. High-resolution NMR and X-ray crystallography offer precise data on atomic connectivity and spatial arrangement, respectively.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. For 3-Ethynyl-5-(methoxymethyl)-1,2-oxazole, characteristic signals would be expected for the ethynyl (B1212043) proton, the methoxymethyl group's protons, and the proton on the oxazole (B20620) ring. The ethynyl proton (C≡C-H) typically appears as a singlet in a distinct region of the spectrum. The methoxymethyl group would present as two separate signals: a singlet for the O-CH₃ protons and a singlet for the CH₂ protons. The single proton attached to the C4 position of the 1,2-oxazole ring would also appear as a singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. Key resonances would include those for the two sp-hybridized carbons of the ethynyl group, the carbons of the methoxymethyl substituent, and the three carbons of the 1,2-oxazole ring (C3, C4, and C5). The chemical shifts of the ring carbons are particularly informative for confirming the heterocyclic structure. Based on data from related substituted oxazoles, the chemical shifts can be predicted, with C3 and C5 appearing at lower fields compared to C4. rsc.orgrsc.orgnih.gov

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, while less common, offers direct insight into the electronic environment of the nitrogen atom within the 1,2-oxazole ring. The chemical shift of the nitrogen nucleus is sensitive to hybridization and substitution effects, making it a valuable tool for distinguishing between isomers and understanding the electronic properties of the heterocycle. ipb.pt For the 1,2-oxazole ring, the nitrogen atom's chemical shift would help to confirm its position adjacent to the oxygen atom.

A summary of expected NMR chemical shifts, based on analyses of similar oxazole structures, is presented below. rsc.orgscispace.com

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ethynyl-H | ¹H | ~3.0 - 3.5 | Singlet (s) |

| Oxazole-H (C4) | ¹H | ~6.5 - 7.0 | Singlet (s) |

| Methoxy-CH₂ | ¹H | ~4.5 - 5.0 | Singlet (s) |

| Methoxy-CH₃ | ¹H | ~3.3 - 3.8 | Singlet (s) |

| Oxazole-C3 | ¹³C | ~150 - 160 | - |

| Oxazole-C4 | ¹³C | ~100 - 110 | - |

| Oxazole-C5 | ¹³C | ~165 - 175 | - |

| Ethynyl-C (C≡CH) | ¹³C | ~75 - 85 | - |

| Ethynyl-C (C≡CH) | ¹³C | ~80 - 90 | - |

| Methoxy-CH₂ | ¹³C | ~60 - 70 | - |

| Methoxy-CH₃ | ¹³C | ~55 - 60 | - |

| Oxazole-N | ¹⁵N | ~300 - 350 (relative to CH₃NO₂) | - |

X-ray crystallography provides definitive proof of molecular structure by mapping electron density in a single crystal, revealing precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole, provides valuable insights into the expected molecular architecture. nih.govresearchgate.net

| Structural Parameter | Typical Value in 1,2-Oxazole Derivatives | Reference |

| Crystal System | Orthorhombic / Monoclinic | nih.govresearchgate.net |

| Space Group | Pna2₁ / P2₁/n | nih.govresearchgate.net |

| C=N Bond Length | ~1.31 Å | researchgate.net |

| N-O Bond Length | ~1.42 Å | researchgate.net |

| C-O Bond Length | ~1.33 Å | researchgate.net |

| Dihedral Angle (Substituent vs. Ring) | 15° - 20° | nih.gov |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating molecular properties that may be difficult to measure experimentally. These methods allow for the prediction of structure, reactivity, and interactions with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Docking simulations calculate a binding affinity or score, which estimates the strength of the ligand-receptor interaction. thesciencein.orgmdpi.com

For this compound, docking studies could be performed against various protein targets to explore its potential biological activity. The simulation would identify the most stable binding pose of the compound within the protein's active site and characterize the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-interactions, that stabilize the complex. jocpr.com Studies on other heterocyclic compounds have successfully used this approach to identify promising candidates for further development. nih.gov

| Docking Parameter | Description |

| Binding Affinity / Score (kcal/mol) | Estimates the free energy of binding; more negative values indicate stronger binding. |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. |

| Key Interactions | Identifies specific amino acid residues involved in hydrogen bonds, hydrophobic contacts, etc. |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. irjweb.com By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. irjweb.com A small HOMO-LUMO gap suggests higher reactivity. DFT calculations for this compound would allow for the mapping of its molecular electrostatic potential (MEP), identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other reagents or biological targets.

| DFT-Calculated Parameter | Significance |

| Optimized Geometry | Predicts bond lengths and angles in the ground state. |

| E(HOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO); indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov When applied to a ligand-protein complex identified through docking, MD simulations provide insights into the stability and dynamics of the interaction. ajchem-a.com The simulation tracks the trajectory of the complex, allowing for the analysis of conformational changes in both the ligand and the protein upon binding.

Key metrics analyzed in MD simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein or ligand backbone from its initial position, indicating the stability of the complex over the simulation time. researchgate.net RMSF identifies the flexibility of different parts of the protein, highlighting regions that are most affected by ligand binding. For this compound, MD simulations could validate a docking pose by showing that the compound remains stably bound within the active site and reveal the dynamic nature of the key interactions. nih.govresearchgate.net

| MD Simulation Parameter | Description |

| Root Mean Square Deviation (RMSD) | Measures the stability of the ligand-protein complex over time. A stable RMSD value suggests a stable binding mode. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual amino acid residues in the protein, showing how ligand binding affects protein dynamics. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation period. |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for predicting the biological activity of chemical compounds based on their molecular structures. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to analogous oxazole and isoxazole (B147169) derivatives provide a clear framework for how such an analysis would be conducted. These studies are instrumental in streamlining the drug discovery process by identifying promising candidates for synthesis and biological testing in a more efficient manner. wisdomlib.org

The fundamental principle of QSAR is to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities. This relationship is then used to predict the activities of new, unsynthesized compounds. For a molecule like this compound, QSAR models would explore how variations in its chemical structure correlate with a specific biological effect, such as antifungal or anticancer activity. wisdomlib.org

A typical QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled. In the context of this compound, this would involve synthesizing a library of analogs with modifications at various positions of the oxazole ring, the ethynyl group, or the methoxymethyl side chain.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms.

Electronic descriptors: These quantify properties like charge distribution and orbital energies.

Physicochemical descriptors: These include properties such as lipophilicity (logP) and molar refractivity.

Model Development: Statistical methods are employed to build a mathematical model that correlates the calculated descriptors with the biological activity. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN) are commonly used for this purpose. daneshyari.com

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For oxazole derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven to be particularly insightful. nih.gov These approaches analyze the steric and electrostatic fields surrounding the molecules to determine which spatial regions are critical for biological activity. For instance, a CoMSIA study on isoxazole derivatives identified that hydrophobic and electronegative groups at specific positions were crucial for their agonistic activity. nih.gov

To illustrate how QSAR data for a series of analogs related to this compound might be presented, the following hypothetical data table outlines some key descriptors and their corresponding hypothetical biological activities.

| Compound | R1-Group | R2-Group | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| 1 | -C≡CH | -CH2OCH3 | 1.85 | 3.2 | 15.2 |

| 2 | -C≡N | -CH2OCH3 | 1.50 | 4.5 | 22.8 |

| 3 | -C≡CH | -CH2OH | 1.20 | 2.8 | 12.5 |

| 4 | -C≡CH | -H | 1.60 | 3.0 | 18.0 |

| 5 | -CH=CH2 | -CH2OCH3 | 2.10 | 2.9 | 25.1 |

This table is for illustrative purposes only and does not represent actual experimental data.

The insights gained from such QSAR models are invaluable for guiding the rational design of new, more potent analogs of this compound. By understanding the structural requirements for optimal biological activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the development of new therapeutic agents. wisdomlib.org

Applications and Future Directions in Chemical Research

Role as Versatile Building Blocks for Diversified Chemical Libraries

3-Ethynyl-5-(methoxymethyl)-1,2-oxazole serves as an exemplary building block for the generation of diversified chemical libraries, primarily through its participation in "click chemistry" reactions. researchgate.netchemrxiv.org The terminal ethynyl (B1212043) group is particularly amenable to the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction that forms stable 1,2,3-triazole linkages. chemrxiv.org This reaction's reliability and broad substrate scope allow for the straightforward conjugation of the oxazole (B20620) core to a wide array of azide-containing molecules, including peptides, carbohydrates, and other small molecules. chemrxiv.org

The ability to readily generate a multitude of derivatives from a single, functionalized core is a cornerstone of modern combinatorial chemistry and high-throughput screening. The oxazole moiety itself is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds. mdpi.comchemrxiv.org By utilizing this compound, chemists can rapidly assemble libraries of novel compounds, each retaining the core oxazole structure while presenting diverse peripheral functionalities introduced via the triazole linkage. This approach significantly expands the chemical space available for exploration in drug discovery and chemical biology. chemrxiv.org

Table 1: Examples of Azide-Containing Scaffolds for Library Diversification

| Azide-Containing Scaffold | Potential Application Area |

| Azido-functionalized amino acids | Peptidomimetics, enzyme inhibitors |

| Azido sugars | Glycoconjugates, carbohydrate-based therapeutics |

| Small molecule azides | Kinase inhibitors, GPCR modulators |

| Biotin-azide | Affinity probes for target identification |

| Fluorescent azides | Imaging agents for cellular localization studies |

Development of Molecular Machines and Supramolecular Assemblies Utilizing Ethynyl Oxazoles

The rigid, linear geometry conferred by the ethynyl group makes ethynyl oxazoles, such as this compound, attractive components for the construction of molecular machines and ordered supramolecular assemblies. chemrxiv.org Molecular machines are single molecules or molecular complexes that can perform mechanical-like movements in response to external stimuli. The ethynyl linkage can act as a rigid axle or a rotating component within these structures. For instance, ethynyl heterocycles have been incorporated into the design of molecular rotors, where the oxazole-containing portion could function as a stator or part of the rotator. chemrxiv.orgnih.gov

In the realm of supramolecular chemistry, the directed, non-covalent interactions of the oxazole ring, combined with the structural rigidity of the ethynyl group, can guide the self-assembly of complex architectures. rsc.org The nitrogen and oxygen atoms of the oxazole ring can participate in hydrogen bonding and metal coordination, providing directional control over the assembly process. The potential to functionalize the molecule further through click chemistry allows for the introduction of additional recognition motifs, enabling the construction of intricate and functional supramolecular systems.

Strategies for Lead Optimization in Drug Discovery (Pre-clinical Focus)

Fragment-Based Drug Design Approaches

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.govbohrium.com this compound, with its compact structure and reactive handle, is an ideal candidate for inclusion in fragment libraries. researchgate.net The oxazole core can provide key binding interactions with a target protein, and upon hit identification, the terminal alkyne serves as a versatile point for synthetic elaboration. chemrxiv.org This "fragment growing" approach allows for the iterative optimization of the initial hit by introducing larger, more complex functionalities to enhance binding affinity and selectivity. The alkyne can be used to link the initial fragment to other fragments that bind in adjacent pockets ("fragment linking") or to explore the surrounding binding site for additional interactions.

Optimization of Pre-clinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. The oxazole scaffold offers several avenues for the optimization of ADME properties. pnrjournal.comsemanticscholar.org The methoxymethyl substituent at the 5-position of this compound can be modified to modulate lipophilicity and aqueous solubility, two key parameters influencing absorption and distribution. For instance, replacement with more polar or ionizable groups can enhance solubility, while the introduction of different alkyl or aryl groups can fine-tune lipophilicity.

Furthermore, the metabolic stability of the oxazole ring can be influenced by the nature and position of its substituents. Computational and in vitro metabolic studies on a library of derivatives can identify sites of metabolic vulnerability, which can then be blocked by synthetic modification to improve the compound's half-life in the body. acs.org

Table 2: Physicochemical Properties and their Influence on ADME

| Physicochemical Property | Influence on ADME | Potential Modification Strategy for this compound |

| Lipophilicity (LogP) | Affects absorption, distribution, and metabolism. | Modify the methoxymethyl group or add polar/non-polar substituents via the ethynyl group. |

| Aqueous Solubility | Crucial for absorption and formulation. | Introduce ionizable or hydrogen-bonding groups. |

| Molecular Weight | Influences absorption and diffusion. | Judicious choice of substituents for fragment growing or linking. |

| Polar Surface Area (PSA) | Impacts membrane permeability. | Modify substituents to alter the number of polar atoms. |

Prodrug Design Strategies for Enhanced Pharmacokinetic Profiles

The terminal alkyne of this compound presents a unique opportunity for the design of prodrugs that undergo metabolic activation. researchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. The terminal alkyne can be metabolized by cytochrome P450 enzymes to form a reactive ketene (B1206846) intermediate via an oxirene. chemrxiv.org This metabolic activation can be exploited to achieve targeted drug release or to design compounds with a controlled release profile.

Alternatively, the alkyne can be used as a handle to attach promoieties that improve solubility, permeability, or site-specific delivery. nih.gov These promoieties are designed to be cleaved in vivo, either enzymatically or chemically, to release the active oxazole-containing drug. This approach can be particularly useful for overcoming poor pharmacokinetic properties of the parent compound.

Emerging Research Areas and Potential Innovations for this compound in Advanced Materials and Chemical Biology

The unique combination of a heterocyclic ring and a reactive alkyne in this compound opens doors to innovative applications in advanced materials and chemical biology.

In materials science, the ability to polymerize or graft this molecule onto surfaces via the ethynyl group could lead to the development of novel functional materials. The oxazole moiety can impart specific electronic or photophysical properties, suggesting potential applications in organic electronics, sensors, or fluorescent materials. researchgate.net For example, polymers incorporating this oxazole could exhibit interesting conductive or light-emitting properties.

In chemical biology, this compound can be employed as a versatile chemical probe. chemicalprobes.org After incorporation into a biologically active molecule, the terminal alkyne allows for the attachment of reporter tags, such as fluorophores or biotin, via click chemistry. This enables the visualization of the molecule's localization within cells or the identification of its biological targets through pull-down experiments. The development of such probes is crucial for elucidating the mechanisms of action of new drug candidates and for studying complex biological processes. nih.gov

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Ethynyl-5-(methoxymethyl)-1,2-oxazole?

- Methodological Answer : The synthesis of 1,2-oxazole derivatives typically involves cyclization reactions using β-enamino ketoesters or hydroxylamine hydrochloride under controlled conditions. For example, regioselective synthesis can be achieved by reacting β-enamino ketoesters with hydroxylamine to form the oxazole core, followed by functionalization of the 5-position with a methoxymethyl group and introduction of the ethynyl moiety via Sonogashira coupling or similar cross-coupling reactions . Solvent choice (e.g., dichloromethane) and temperature (room temperature to reflux) are critical for optimizing yield and purity.

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Multi-nuclear NMR spectroscopy (¹H, ¹³C, and ¹⁵N) is indispensable for structural confirmation. The ¹H NMR spectrum typically shows distinct signals for the methoxymethyl group (δ ~3.3–3.5 ppm for OCH₃ and δ ~4.5–5.0 ppm for CH₂) and the ethynyl proton (δ ~2.5–3.0 ppm). ¹³C NMR confirms the oxazole ring carbons (δ 100–180 ppm), while ¹⁵N NMR resolves nitrogen environments (e.g., δ −3.1 ppm for the oxazole nitrogen) . X-ray crystallography is recommended for unambiguous confirmation of regiochemistry and bond angles .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?

- Methodological Answer : Regioselectivity in 1,2-oxazole synthesis is influenced by substituent electronic effects and reaction conditions. For example, electron-withdrawing groups (e.g., methoxymethyl) at the 5-position stabilize the oxazole ring during cyclization. Using hydroxylamine hydrochloride in acidic media promotes selective formation of the 1,2-oxazole isomer over 1,3-oxazole derivatives. Computational modeling (DFT) can predict regiochemical outcomes by analyzing transition-state energies .

Q. How can discrepancies in NMR data for this compound derivatives be resolved?

- Methodological Answer : Contradictions in NMR assignments often arise from dynamic effects (e.g., ring puckering) or solvent interactions. To resolve these:

- Perform variable-temperature NMR to identify conformational changes.

- Use 2D NMR techniques (COSY, HSQC, HMBC) to correlate proton and carbon signals.

- Compare experimental ¹⁵N NMR shifts with computational predictions (e.g., GIAO method) .

- Validate with X-ray crystallography to confirm bond lengths and angles .

Q. What strategies are employed to evaluate the bioactivity of this compound in CNS-targeted drug development?

- Methodological Answer :

- Receptor Binding Assays : Screen for activity at GABA or glutamate receptors using radioligand displacement assays, as structurally related isoxazoles (e.g., muscimol) act on CNS receptors .

- In Silico Modeling : Perform docking studies with AMPA or NMDA receptor models to predict binding affinity.

- Metabolic Stability Tests : Assess cytochrome P450 interactions using liver microsomes to optimize pharmacokinetics .

Q. How does the methoxymethyl group influence the photophysical properties of this compound?

- Methodological Answer : The methoxymethyl group enhances electron density in the oxazole ring, shifting UV-Vis absorption maxima to longer wavelengths (bathochromic shift). Fluorescence studies in polar solvents (e.g., acetonitrile) reveal solvatochromic effects, which can be quantified using Lippert-Mataga plots. Theoretical calculations (TD-DFT) correlate HOMO-LUMO gaps with experimental emission spectra .

Q. What safety protocols are critical for handling this compound in high-temperature reactions?

- Methodological Answer : Although specific hazard data are limited for this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。